9-chloro-N,N-diethyl-3-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide
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Overview
Description
9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of specific functional groups. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium are used to catalyze the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various functional groups to the quinazoline core.
Scientific Research Applications
9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as 6-chloro-2-phenylquinazoline.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
9-CHLORO-NN-DIETHYL-3-METHYL-6-OXO-6H-PYRIDO[12-A]QUINAZOLINE-8-SULFONAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for further study.
Properties
Molecular Formula |
C17H18ClN3O3S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
9-chloro-N,N-diethyl-3-methyl-6-oxopyrido[1,2-a]quinazoline-8-sulfonamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-4-20(5-2)25(23,24)15-9-12-14(10-13(15)18)21-7-6-11(3)8-16(21)19-17(12)22/h6-10H,4-5H2,1-3H3 |
InChI Key |
YDTANVIGQIQQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C2C(=C1)C(=O)N=C3N2C=CC(=C3)C)Cl |
Origin of Product |
United States |
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